molecular formula C23H44O4 B1244202 Tricosanedioic acid CAS No. 73292-43-0

Tricosanedioic acid

Cat. No.: B1244202
CAS No.: 73292-43-0
M. Wt: 384.6 g/mol
InChI Key: QJXPRGZXRIIGOP-UHFFFAOYSA-N
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Description

Tricosanedioic acid (C₂₃H₄₄O₄) is a long-chain saturated dicarboxylic fatty acid with a molecular weight of 384.32 Da . It is structurally characterized by a 23-carbon backbone terminating in two carboxylic acid groups. This compound is implicated in plant lipid metabolism, particularly in the biosynthesis of suberin and cutin, which are protective polymers in root and bark tissues . Metabolomic studies have identified this compound as a biomarker in ectomycorrhizal (ECM) symbiosis, where its levels decrease significantly in colonized roots compared to non-inoculated controls, suggesting a metabolic shift during fungal interaction .

Properties

CAS No.

73292-43-0

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

tricosanedioic acid

InChI

InChI=1S/C23H44O4/c24-22(25)20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(26)27/h1-21H2,(H,24,25)(H,26,27)

InChI Key

QJXPRGZXRIIGOP-UHFFFAOYSA-N

SMILES

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O

Canonical SMILES

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O

Other CAS No.

73292-43-0

Origin of Product

United States

Comparison with Similar Compounds

Tricosanedioic acid belongs to the dicarboxylic fatty acid (DFA) family, which varies in carbon chain length, saturation, and biological roles. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties
Compound Carbon Chain Length Molecular Formula Molecular Weight (Da) Saturation Key Features
This compound 23 C₂₃H₄₄O₄ 384.32 Saturated Two carboxyl groups; high hydrophobicity
Heneicosanedioic acid 21 C₂₁H₄₀O₄ 356.29 Saturated Shorter chain; similar role in suberin
Docosanedioic acid 22 C₂₂H₄₂O₄ 370.30 Saturated Intermediate chain length; reduced in ECM
Pentacosanedioic acid 25 C₂₅H₄₈O₄ 412.36 Saturated Longer chain; detected in plant extracts
Octadecenedioic acid 18 C₁₈H₃₂O₄ 312.23 Unsaturated One double bond; involved in oxylipin pathways

Key Observations :

  • Chain Length : Longer chains (e.g., pentacosanedioic acid) exhibit higher molecular weights and melting points, enhancing their role in structural lipids like suberin .
  • Saturation : Unsaturated DFAs (e.g., octadecenedioic acid) are more reactive and participate in signaling pathways, unlike saturated counterparts .
Contrast with Monocarboxylic Analogs

Tricosanoic acid (C₂₃H₄₆O₂), the monocarboxylic counterpart, has a molecular weight of 354.61 Da and lacks the second carboxyl group . This structural difference reduces its polarity and limits its role in polymer formation, emphasizing the unique function of dicarboxylic acids in structural lipids.

Q & A

Q. What are the key physicochemical properties of Tricosanedioic acid relevant to experimental design?

this compound (C₂₃H₄₆O₂) is a saturated dicarboxylic acid with a molecular weight of 354.61 g/mol. Its solid-state properties include a melting point of ~111°C (for analogous compounds like Tridecanedioic acid) and insolubility in water . These properties necessitate solvent selection (e.g., organic polar solvents) and temperature-controlled environments for synthesis or reactivity studies. Purity (>98% by capillary GC) is critical for reproducibility, requiring validation via techniques like NMR or mass spectrometry .

Q. How should this compound be handled and stored in laboratory settings?

While not classified as hazardous under EU regulations, standard laboratory protocols apply:

  • Storage : Keep in airtight containers at room temperature, away from oxidizers to prevent degradation .
  • Exposure control : Use fume hoods during weighing or handling to minimize aerosol formation. No specific occupational exposure limits are established, but PPE (gloves, lab coats) is recommended .
  • Waste disposal : Classify as non-hazardous waste; avoid drainage into water systems .

Q. What experimental frameworks are suitable for characterizing this compound’s stability under varying conditions?

Design accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor pH-dependent stability (e.g., acid/base hydrolysis) via HPLC to identify degradation products . For reactive oxygen species (ROS) interactions, use UV-Vis spectroscopy to track oxidation kinetics .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s reactivity in esterification reactions?

Contradictions in reaction yields or byproduct profiles may stem from impurities, solvent polarity, or catalytic conditions. Implement triangulation by:

  • Replicating experiments under controlled humidity/temperature .
  • Cross-validating results using alternative catalysts (e.g., lipases vs. sulfuric acid) .
  • Applying contradiction analysis frameworks (e.g., TRIZ model) to systematically identify and address conflicting variables .

Q. What methodological strategies ensure ecological validity in studies assessing this compound’s environmental impact?

Combine laboratory simulations with field studies:

  • Lab tier : Use OECD 301 biodegradability tests to measure aerobic degradation rates .
  • Field tier : Apply isotopic labeling (e.g., ¹³C-Tricosanedioic acid) to trace bioaccumulation in model ecosystems .
  • Data integration : Compare lab-derived half-lives with real-world sediment/water partitioning coefficients to refine predictive models .

Q. How can researchers optimize synthetic pathways for this compound derivatives with minimal byproducts?

Adopt a Design of Experiments (DoE) approach:

  • Variables : Catalyst loading, temperature, and reaction time.
  • Outputs : Yield, purity, and energy efficiency. Use response surface methodology (RSM) to identify optimal conditions. Validate scalability via flow chemistry systems to maintain consistency between small- and pilot-scale syntheses .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing clustered data in this compound bioactivity studies?

For nested data (e.g., repeated measurements across cell lines), apply mixed-effects models to account for intra-cluster correlation. Use ANOVA with post-hoc Tukey tests to compare dose-response curves. Report effect sizes (e.g., Cohen’s d) to quantify biological significance .

Q. How can thematic analysis enhance interpretation of qualitative data in this compound toxicology studies?

Code interview or survey data (e.g., researcher observations on cytotoxicity) using NVivo or MAXQDA. Identify themes like "dose-dependent effects" or "metabolic interference," and validate through member checking with domain experts. Triangulate findings with quantitative LC-MS/MS cytotoxicity data to ensure robustness .

Tables for Key Data

PropertyValue/DescriptionReference
Molecular FormulaC₂₃H₄₆O₂
Melting Point~111°C (analogous compound)
Solubility in WaterInsoluble
Purity≥98% (capillary GC)
Regulatory ClassificationNon-hazardous (EU 1272/2008)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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